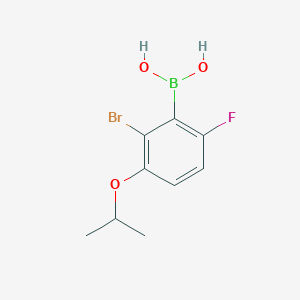

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid

描述

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid (CAS: 1072951-75-7) is a boronic acid derivative with the molecular formula C₉H₁₀BBrFO₃ and a molecular weight of 284.89 g/mol. This compound features a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 2- and 6-positions, respectively, and an isopropoxy (-OCH(CH₃)₂) group at the 3-position. The boronic acid (-B(OH)₂) moiety at the 1-position enables its use in cross-coupling reactions, particularly Suzuki-Miyaura reactions, which are critical in pharmaceutical and materials science syntheses .

Commercial availability is confirmed through suppliers like Combi-Blocks and eMolecules, with purity levels up to 95% and typical packaging in 1g quantities . Its structural complexity and functional group diversity make it valuable for synthesizing complex aryl-aryl or aryl-heteroaryl bonds.

属性

IUPAC Name |

(2-bromo-6-fluoro-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrFO3/c1-5(2)15-7-4-3-6(12)8(9(7)11)10(13)14/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXVGFZUDLIHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)OC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584767 | |

| Record name | {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-75-7 | |

| Record name | B-[2-Bromo-6-fluoro-3-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-Bromo-6-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination

The initial step in the synthesis is bromination of the precursor compound, 2-Fluoro-3-isopropoxyphenylboronic acid. This can be achieved using:

- Brominating Agents : Commonly used agents include bromine or N-bromosuccinimide (NBS).

- Catalysts : Iron(III) bromide is often employed to facilitate the reaction.

The reaction generally occurs under controlled conditions to ensure high yield and selectivity.

Boronic Acid Formation

Following bromination, the next step involves the formation of the boronic acid group:

- Reagents : The brominated intermediate reacts with a boron source such as bis(pinacolato)diboron.

- Catalysts and Bases : A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base like potassium carbonate are used to promote this transformation.

Reaction Conditions

The preparation of this compound requires specific reaction conditions to optimize yield and purity:

| Step | Temperature Range | Solvent | Base |

|---|---|---|---|

| Bromination | 0 to 25 °C | Dichloromethane | None |

| Boronic Acid Formation | 60 to 80 °C | Tetrahydrofuran (THF) | Potassium Carbonate |

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but is optimized for larger scale production:

- Continuous Flow Reactors : These systems allow for more efficient mixing and heat transfer.

- Automation : Automated systems enhance reproducibility and scalability.

Key Reagents and Catalysts

The following reagents are commonly used in the synthesis of this compound:

| Reagent/Catalyst | Role |

|---|---|

| Palladium(II) acetate | Catalyst for cross-coupling reactions |

| N-bromosuccinimide | Brominating agent |

| Bis(pinacolato)diboron | Boron source |

| Potassium carbonate | Base for boronic acid formation |

Mechanism of Action

The mechanism primarily involves two significant reactions:

-

- The bromine atom is introduced to the aromatic ring via electrophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling :

- The boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form biaryl compounds.

化学反应分析

Types of Reactions

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced with other functional groups.

Coupling Reactions: Particularly Suzuki-Miyaura coupling, where the boronic acid group reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Solvents: Dichloromethane, dimethylformamide (DMF), and methanol are commonly used.

Bases: Potassium carbonate or sodium hydroxide to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents used. For instance, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

科学研究应用

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid has several scientific research applications:

Organic Synthesis: Used in the synthesis of complex organic molecules.

Pharmaceuticals: Plays a role in drug discovery and development.

Material Science: Used in the development of new materials with specific properties.

Biological Studies: Employed in the study of biological pathways and mechanisms.

作用机制

The mechanism of action of 2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a reactive intermediate, which then couples with an organic halide to form a carbon-carbon bond. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in these reactions.

相似化合物的比较

Key Insights :

- Solubility : Benzyloxy-substituted analogs exhibit higher lipophilicity, favoring organic-phase reactions, while shorter alkoxy chains (ethoxy, propoxy) enhance aqueous solubility .

Halogen and Functional Group Variations

Key Insights :

- Electronic Effects : Bromo and fluoro groups withdraw electrons, enhancing the boronic acid’s electrophilicity. Chloro and iodo substituents further modulate reactivity, with iodine offering unique regioselectivity .

- Stability : Methyl groups (e.g., in 2-bromo-6-chloro-3-methylphenylboronic acid) improve thermal stability, as evidenced by thermogravimetric analysis (TGA) in related compounds .

生物活性

2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique substitution pattern, which may influence its biological activity and reactivity in various chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H12BrF1O3B

- CAS Number : 2377606-56-7

- Structure : The compound consists of a phenyl ring substituted with bromine, fluorine, and an isopropoxy group, which enhances its solubility and reactivity.

Boronic acids are known to interact with biological molecules, particularly proteins and enzymes. The mechanism of action for this compound involves:

- Protein-Protein Interactions (PPIs) : The compound can disrupt specific PPIs, which are crucial in various cellular processes. This disruption can potentially lead to therapeutic effects in diseases characterized by abnormal protein interactions, such as cancer and neurodegenerative disorders.

- Suzuki-Miyaura Coupling Reactions : This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions allow for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the development of complex organic molecules with potential biological activity .

Biological Applications

The biological applications of this compound are diverse:

- Cancer Research : Studies have indicated that boronic acids can modulate the activity of enzymes involved in cancer progression. This compound's ability to interfere with PPIs may provide a pathway for developing new cancer therapies.

- Drug Discovery : As a synthetic intermediate, it can be utilized in the development of novel drug candidates targeting various diseases. Its unique functional groups allow it to participate in complex molecular constructions that may exhibit therapeutic properties .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

- G-Secretase Inhibitors : Research has shown that boronic acid derivatives can act as G-secretase inhibitors, which are important in the treatment of Alzheimer's disease. The structural similarities suggest potential for this compound in similar roles .

- Antagonists of Human Receptors : Compounds with similar structures have been investigated as antagonists for various human receptors, indicating a broader potential for this class of compounds in pharmacology .

Comparative Analysis

To better understand the potential applications and biological activities of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-fluoro-3-hydroxyphenylboronic acid | Bromine at position 2, Fluorine at position 4 | Different position of fluorine affects reactivity |

| This compound | Isopropoxy group instead of hydroxyl | Alters solubility and potential applications |

| 4-Bromo-3-fluorophenylboronic acid | Bromine at position 4, Fluorine at position 3 | Variation in positions may influence biological activity |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-6-fluoro-3-isopropoxyphenylboronic acid, and how can side-product formation be minimized?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation of a halogenated aromatic precursor. For example, bromo-fluoro-isopropoxybenzene derivatives can undergo palladium-catalyzed coupling with bis(pinacolato)diboron. Key parameters include catalyst choice (e.g., PdCl₂(dppf)), solvent (THF or dioxane), and temperature (80–100°C). Side products like debrominated or dehalogenated species can be minimized by controlling reaction time and ensuring anhydrous conditions .

- Characterization : Post-synthesis, purity should be verified via HPLC (>97% HLC) and ¹⁹F NMR to confirm fluorine retention .

Q. What storage conditions are critical for maintaining the stability of this boronic acid?

- Methodological Answer : The compound is sensitive to moisture and temperature. Store at 0–6°C in airtight, amber vials under inert gas (argon/nitrogen). Degradation studies indicate a 5% loss in purity over six months under these conditions, compared to >15% at room temperature .

Q. How can researchers validate the structural integrity of the isopropoxy group during synthesis?

- Methodological Answer : Use ¹H NMR to identify the isopropoxy methyl doublet (δ 1.2–1.4 ppm) and methine triplet (δ 4.5–4.7 ppm). FT-IR can confirm the B–O stretching band at 1340–1390 cm⁻¹. Cross-check with mass spectrometry (ESI-MS) for the molecular ion peak (expected m/z ~290) .

Advanced Research Questions

Q. How does the steric bulk of the isopropoxy group influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer : The isopropoxy group at the 3-position creates steric hindrance, reducing coupling yields with bulky substrates. Mitigation strategies include:

- Using electron-deficient aryl halides to enhance reactivity.

- Employing Pd catalysts with bulky ligands (e.g., SPhos or RuPhos) to stabilize the transition state.

- Optimizing solvent polarity (e.g., DMF/H₂O mixtures) to improve solubility .

Q. What analytical methods are recommended for identifying and quantifying boronic acid hydrolysis by-products?

- Methodological Answer : Hydrolysis generates 2-bromo-6-fluoro-3-isopropoxyphenol. Quantify via reverse-phase HPLC using a C18 column (mobile phase: acetonitrile/0.1% formic acid). LC-MS can confirm the hydrolysis product (m/z ~230). Stability studies in aqueous buffers (pH 5–9) reveal maximum degradation at pH >7 .

Q. Can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density at the boron center. The para-fluorine group directs electrophilic attack to the ortho position, while the isopropoxy group sterically blocks meta coupling. Software like Gaussian or ORCA can simulate transition states to guide experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。